molecular formula C16H27NO6 B1674306 Gabapentin enacarbil CAS No. 478296-72-9

Gabapentin enacarbil

Cat. No. B1674306
Key on ui cas rn: 478296-72-9
M. Wt: 329.39 g/mol
InChI Key: TZDUHAJSIBHXDL-UHFFFAOYSA-N
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Patent
US08378137B2

Procedure details

To a solution of gabapentin (1.7 g, 10 mmol) and sodium bicarbonate (20 mmol) in water (40 mL) was added a solution of compound (10) (2.73 g, 10 mmol) in acetonitrile (20 mL) over 1 min. The reaction was stirred at ambient temperature for 16 h. The reaction mixture was diluted with diethyl ether (100 mL) and washed with 0.1 M aqueous potassium bisulfate (3×100 mL). The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound (12) as a white solid (2.7 g, 96%). The product was recrystallized by dissolution in 1:10 ethyl acetate:heptane (10 mL) at 60° C., followed by slow cooling to 4° C. The white crystalline product was isolated by filtration. Melting point: 63-64° C. 1H NMR (CDCl3, 400 MHz): 1.15 (d, 6H), 1.40-1.55 (m, 10H), 1.45 (d, 3H), 2.32 (s, 2H), 2.49-2.56 (m, 1H), 3.23 (d, 2H), 5.41 (t, 1H), 6.75 (q, 1H). MS (ESI) m/z 330.29 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
compound ( 10 )
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][C:4]([CH2:11][NH2:12])([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].[C:18]([O:23][CH:24]([O:26][C:27](OC1CC(=O)NC1=O)=[O:28])[CH3:25])(=[O:22])[CH:19]([CH3:21])[CH3:20]>O.C(#N)C.C(OCC)C>[C:18]([O:23][CH:24]([O:26][C:27]([NH:12][CH2:11][C:4]1([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2][CH2:1][CH2:6][CH2:5]1)=[O:28])[CH3:25])(=[O:22])[CH:19]([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN
Name
Quantity
20 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
compound ( 10 )
Quantity
2.73 g
Type
reactant
Smiles
C(C(C)C)(=O)OC(C)OC(=O)OC1C(=O)NC(C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.1 M aqueous potassium bisulfate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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